molecular formula C22H23N4P B12567229 1H-Imidazole, 2,2'-[2-(diphenylphosphino)ethylidene]bis[1-methyl- CAS No. 332941-36-3

1H-Imidazole, 2,2'-[2-(diphenylphosphino)ethylidene]bis[1-methyl-

Cat. No.: B12567229
CAS No.: 332941-36-3
M. Wt: 374.4 g/mol
InChI Key: MEQNNBACAXNCEZ-UHFFFAOYSA-N
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Description

1H-Imidazole, 2,2’-[2-(diphenylphosphino)ethylidene]bis[1-methyl-] is a complex organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

The synthesis of 1H-Imidazole, 2,2’-[2-(diphenylphosphino)ethylidene]bis[1-methyl-] typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Imidazole, 2,2’-[2-(diphenylphosphino)ethylidene]bis[1-methyl-] undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include nickel catalysts, tert-butylhydroperoxide, and various organic solvents. Major products formed from these reactions include disubstituted imidazoles and α-aminoaldehydes .

Mechanism of Action

The mechanism of action of 1H-Imidazole, 2,2’-[2-(diphenylphosphino)ethylidene]bis[1-methyl-] involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphino group enhances its binding affinity to metal ions, facilitating the formation of stable complexes. These complexes can then participate in catalytic cycles, influencing various biochemical pathways .

Comparison with Similar Compounds

Compared to other imidazole derivatives, 1H-Imidazole, 2,2’-[2-(diphenylphosphino)ethylidene]bis[1-methyl-] is unique due to its diphenylphosphino and ethylidene substituents. Similar compounds include:

These similar compounds exhibit different chemical properties and applications, highlighting the uniqueness of 1H-Imidazole, 2,2’-[2-(diphenylphosphino)ethylidene]bis[1-methyl-].

Properties

CAS No.

332941-36-3

Molecular Formula

C22H23N4P

Molecular Weight

374.4 g/mol

IUPAC Name

2,2-bis(1-methylimidazol-2-yl)ethyl-diphenylphosphane

InChI

InChI=1S/C22H23N4P/c1-25-15-13-23-21(25)20(22-24-14-16-26(22)2)17-27(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16,20H,17H2,1-2H3

InChI Key

MEQNNBACAXNCEZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=CN4C

Origin of Product

United States

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